9(10H)-Acridinone, 4-nitro-1-(phenylthio)-
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Overview
Description
9(10H)-Acridinone, 4-nitro-1-(phenylthio)- is a chemical compound with the molecular formula C19H12N2O3S. It is known for its unique structure, which includes an acridinone core substituted with a nitro group and a phenylthio group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of acridinone with nitric acid to introduce the nitro group, followed by the reaction with thiophenol to attach the phenylthio group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reactions are carried out under controlled conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
9(10H)-Acridinone, 4-nitro-1-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various functionalized acridinone derivatives.
Scientific Research Applications
9(10H)-Acridinone, 4-nitro-1-(phenylthio)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 9(10H)-Acridinone, 4-nitro-1-(phenylthio)- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylthio group can interact with various biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylacetyl: Another nitro-containing compound with different functional groups.
4-Nitro-1H-imidazoyl: A compound with a similar nitro group but different core structure
Uniqueness
9(10H)-Acridinone, 4-nitro-1-(phenylthio)- is unique due to its acridinone core, which provides distinct chemical and biological properties compared to other nitro-containing compounds.
Properties
CAS No. |
21810-29-7 |
---|---|
Molecular Formula |
C19H12N2O3S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-nitro-1-phenylsulfanyl-10H-acridin-9-one |
InChI |
InChI=1S/C19H12N2O3S/c22-19-13-8-4-5-9-14(13)20-18-15(21(23)24)10-11-16(17(18)19)25-12-6-2-1-3-7-12/h1-11H,(H,20,22) |
InChI Key |
GXVKCZFAZONQGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C3C(=C(C=C2)[N+](=O)[O-])NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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